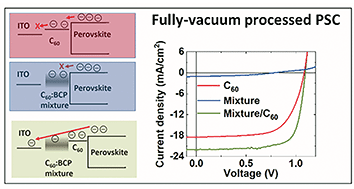Simple approach for an electron extraction layer in an all-vacuum processed n-i-p perovskite solar cell†
Energy Advances Pub Date: 2022-03-16 DOI: 10.1039/D1YA00084E
Abstract
Vacuum processing is considered to be a promising method allowing the scalable fabrication of perovskite solar cells (PSCs). In vacuum processed PSCs, the n-i-p structure employing organic charge transport layers is less common than the p-i-n structure due to limited options to achieve an efficient electron extraction layer (EEL) on indium tin oxide (ITO) with vacuum thermal evaporation. There are a number of specific applications where an n-i-p structure is required and therefore, it is of interest to have alternative solutions for the n-type contact in vacuum processed PSCs. In this work, we report an efficient vacuum deposited EEL using a mixture of conventional organic small molecules, C60 and bathocuproine (BCP). Incorporation of BCP into C60 does not result in conventional n-doping; however, we observed enhanced charge extraction, which significantly increased the power conversion efficiency (PCE) from 13.1% to 18.1% in all-vacuum processed PSCs. The C60:BCP mixed (co-sublimated) film most likely results in shifted energy levels leading to better alignment with the electrodes.


Recommended Literature
- [1] Contents list
- [2] Hydrogen bond directed supramolecular arrays utilising hemimellitic acid: Solvent inclusion clathrates
- [3] Azoimidazole functionalized Ni-porphyrins for molecular spin switching and light responsive MRI contrast agents†
- [4] Specific capture and intact release of breast cancer cells using a twin-layer vein-shaped microchip with a self-assembled surface†
- [5] Nanoparticle wrapping at small non-spherical vesicles: curvatures at play†
- [6] Optical limiting in the visible range: molecular engineering around N4,N4′-bis(4-methoxyphenyl)-N4,N4′-diphenyl-4,4′-diaminobiphenyl
- [7] Intracrystalline diffusion in Metal Organic Framework during heterogeneous catalysis: Influence of particle size on the activity of MIL-100 (Fe) for oxidation reactions
- [8] Effect of secondary relaxation transitions on photo-induced anisotropy in glassy azobenzene-functionalized polymers
- [9] Compact multi-enzyme pathways in P. pastoris†
- [10] Solvent-free synthesis of magnesium phosphite-oxalates that show second-harmonic generation responses†

Journal Name:Energy Advances
Research Products
-
CAS no.: 18860-78-1
-
CAS no.: 105931-56-4
-
CAS no.: 135861-49-3
-
CAS no.: 10294-48-1









